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Compound of Interest

Compound Name:
5,6-Dihydro-4H-pyrrolo[3,2,1-

ij]quinoline

Cat. No.: B116671 Get Quote

An In-depth Technical Guide on the Physicochemical Properties of 5,6-Dihydro-4H-
pyrrolo[3,2,1-ij]quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline, also known as Lilolidine, is a tricyclic heterocyclic

amine with the chemical formula C₁₁H₁₁N.[1][2] Its rigid, fused ring structure makes it a

valuable scaffold in medicinal chemistry and organic synthesis.[1][3] Derivatives of this

compound have garnered significant interest, particularly as agonists for the 5-

hydroxytryptamine 2C (5-HT2C) receptor, a key target in the central nervous system for treating

a variety of disorders. This guide provides a comprehensive overview of the core

physicochemical properties of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline, detailed

experimental protocols for their determination, and a visualization of its relevant biological

signaling pathway.

Physicochemical Properties
A summary of the key physicochemical properties of 5,6-Dihydro-4H-pyrrolo[3,2,1-
ij]quinoline (CAS Registry Number: 5840-01-7) is presented below. These parameters are

crucial for understanding its behavior in biological systems and for the development of

analytical methods and formulations.
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Property Value Source

Molecular Formula C₁₁H₁₁N [1][4]

Molecular Weight 157.22 g/mol [1][2]

Appearance
White to yellow to green

crystalline powder
[1][2]

Melting Point 84 - 88 °C [1]

Boiling Point (calculated) 318.377 °C at 760 mmHg [5]

Flash Point (calculated) 146.349 °C [5]

pKa Data not available

LogP Data not available

Solubility
May exhibit moderate solubility

in polar solvents.[2]

Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined

below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

A small, finely powdered sample of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline is packed

into a capillary tube, sealed at one end.

The capillary tube is placed in a melting point apparatus.

The sample is heated at a controlled rate.
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The temperature at which the substance begins to melt and the temperature at which it

becomes completely liquid are recorded as the melting point range. For a pure compound,

this range is typically narrow.

Octanol-Water Partition Coefficient (LogP)
Determination (Shake Flask Method)
LogP is a measure of a compound's lipophilicity, which is critical for predicting its absorption,

distribution, metabolism, and excretion (ADME) properties.

Methodology:

A solution of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline is prepared in a biphasic system of

n-octanol and water.

The mixture is shaken vigorously to allow for the partitioning of the compound between the

two phases until equilibrium is reached.

The n-octanol and water layers are separated.

The concentration of the compound in each phase is determined using a suitable analytical

technique, such as High-Performance Liquid Chromatography (HPLC).

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol

phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Aqueous Solubility Determination
Solubility is a fundamental property that affects a compound's bioavailability.

Methodology:

An excess amount of solid 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline is added to a known

volume of water at a specific temperature.

The mixture is agitated for an extended period to ensure equilibrium is reached.

The saturated solution is filtered to remove any undissolved solid.
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The concentration of the dissolved compound in the filtrate is quantified using an appropriate

analytical method, such as UV-Vis spectroscopy or HPLC.

Biological Context: 5-HT2C Receptor Signaling
Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline have been identified as agonists of

the 5-HT2C receptor. This receptor is a G protein-coupled receptor (GPCR) predominantly

found in the central nervous system and is involved in regulating mood, appetite, and cognition.

[6]

Canonical 5-HT2C Receptor Signaling Pathway
The primary signaling cascade initiated by the activation of the 5-HT2C receptor is through its

coupling to Gq/11 proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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